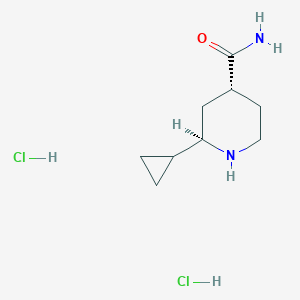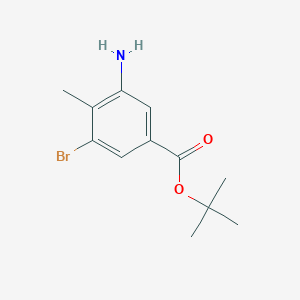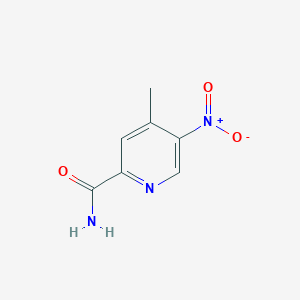
2,5-dimethyl-1-(1,2-oxazol-3-yl)-1H-pyrrole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,5-dimethyl-1-(1,2-oxazol-3-yl)-1H-pyrrole-3-carbaldehyde” is a chemical compound . Unfortunately, there is limited information available about this specific compound.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,5-dimethyl-1-(1,2-oxazol-3-yl)-1H-pyrrole-3-carbaldehyde” are not explicitly mentioned in the search results .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
Synthesis of Oxadiazoles and Pyrrole Derivatives One application of compounds structurally related to 2,5-dimethyl-1-(1,2-oxazol-3-yl)-1H-pyrrole-3-carbaldehyde involves the synthesis of oxadiazoles and pyrrole derivatives, which are of interest due to their potential in various chemical domains. For example, the synthesis of 5-substituted 3-[5-(2,5-dimethylphenyl)-1,2-oxazol-3-yl]-1,2,4-oxadiazoles was achieved through a series of reactions starting from 5-(2,5-dimethylphenyl)-1,2-oxazole-3-carbaldehyde oxime. This process involved the conversion of the oxime to a carbonitrile, followed by the formation of an amide oxime and finally heterocyclization into oxadiazoles (Potkin, Petkevich, & Kurman, 2009). In another study, ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate was synthesized and characterized, showcasing the versatile chemistry and applications of pyrrole-based compounds (Singh, Rawat, & Sahu, 2014).
Enantiomeric Separation and Chirality Studies Compounds similar to 2,5-dimethyl-1-(1,2-oxazol-3-yl)-1H-pyrrole-3-carbaldehyde have been used in enantiomeric separation and chirality studies. N-Aryl-2,5-dimethylpyrrole-3-carbaldehydes were synthesized and used in diastereoisomeric association complexes to study enantiomeric separations, showcasing the compound's utility in stereochemical applications (Vorkapić-Furač, Mintas, Burgemeister, & Mannschreck, 1989).
Polymerization and Material Chemistry
Ring-Opening Polymerization Compounds structurally related to 2,5-dimethyl-1-(1,2-oxazol-3-yl)-1H-pyrrole-3-carbaldehyde have been used as ligands in the formation of metal complexes, which in turn have shown efficacy in catalyzing ring-opening polymerizations, a key process in polymer chemistry (Qiao, Ma, & Wang, 2011).
Polyaddition Reactions In the field of polymer science, the dimethyl variant of the compound has been involved in polyaddition reactions, specifically with metal complexes, leading to the formation of cyclic oligo(acetal-esters). This showcases the compound's potential in creating novel polymer structures (Maślińska-Solich, Macionga, & Turczyn, 1995).
Supramolecular Chemistry
Single Molecule Magnets In supramolecular chemistry, a derivative of 1-methyl-1H-pyrrole-2-carbaldehyde, structurally similar to the compound , was used as a ligand to create a {Mn(III)25} barrel-like cluster. This cluster exhibits single-molecule magnetic behavior, demonstrating the compound's relevance in materials science and nanotechnology (Giannopoulos et al., 2014).
Synthesis of Calix[4]pyrrole Derivatives Further, the compound has been used in the synthesis of calix[4]pyrrole derivatives, which are known for their anion-binding properties. These derivatives have been shown to display sharp color changes in the presence of fluoride and acetate anions, highlighting their potential in sensor applications (Farinha, Tomé, & Cavaleiro, 2010).
Eigenschaften
IUPAC Name |
2,5-dimethyl-1-(1,2-oxazol-3-yl)pyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-5-9(6-13)8(2)12(7)10-3-4-14-11-10/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLFYPORWCHEAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=NOC=C2)C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-1-(1,2-oxazol-3-yl)-1H-pyrrole-3-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

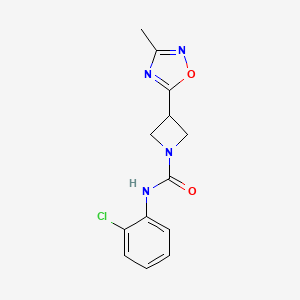


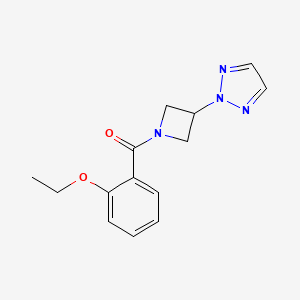
![N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2416645.png)

![N-methyl-N-({1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)acetamide](/img/structure/B2416647.png)
![2-(4-((2-amino-2-oxoethyl)thio)-5-chloro-6-oxopyridazin-1(6H)-yl)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2416649.png)

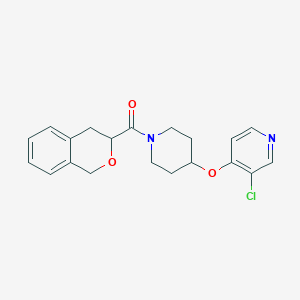
![Ethyl 1-[morpholin-4-yl(phenyl)methyl]cyclohexane-1-carboxylate](/img/structure/B2416652.png)
